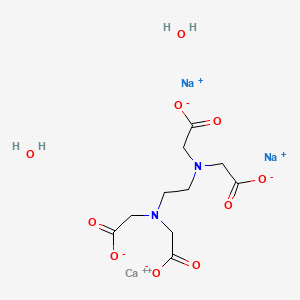

Calcium disodium (ethylenedinitrilo)tetraacetate dihydrate

Vue d'ensemble

Description

L’édétate de calcium disodique est un agent chélateur principalement utilisé pour traiter l’empoisonnement au plomb. Il s’agit d’un sel d’acide éthylènediaminetétraacétique (EDTA) avec des ions calcium et sodium. Ce composé est connu pour sa capacité à lier et à éliminer les métaux lourds de l’organisme, ce qui en fait un médicament essentiel en cas d’empoisonnement aigu ou chronique au plomb .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’édétate de calcium disodique est synthétisé en faisant réagir l’acide éthylènediaminetétraacétique avec des hydroxydes de calcium et de sodium. La réaction se produit généralement en solution aqueuse, où l’acide éthylènediaminetétraacétique est d’abord dissous dans l’eau, suivi de l’ajout d’hydroxyde de calcium et d’hydroxyde de sodium. Le mélange est ensuite chauffé pour faciliter la réaction, ce qui conduit à la formation d’édétate de calcium disodique .

Méthodes de production industrielle

Dans les milieux industriels, la production d’édétate de calcium disodique implique des réactions à grande échelle dans des réacteurs où le contrôle précis de la température et du pH est maintenu. Le produit est ensuite purifié par des procédés de cristallisation et de filtration pour obtenir un composé de haute pureté adapté à un usage médical .

Analyse Des Réactions Chimiques

Types de réactions

L’édétate de calcium disodique subit principalement des réactions de chélation, où il forme des complexes stables avec des ions métalliques divalents et trivalents. Ce processus de chélation est crucial pour sa fonction d’élimination des métaux lourds de l’organisme .

Réactifs et conditions usuels

Les réactions de chélation de l’édétate de calcium disodique se produisent généralement en solution aqueuse. Les réactifs courants comprennent des ions métalliques tels que le plomb, le zinc et le cadmium. Les conditions de réaction impliquent généralement un pH neutre à légèrement alcalin pour garantir une liaison optimale des ions métalliques .

Principaux produits formés

Les principaux produits formés à partir des réactions de chélation de l’édétate de calcium disodique sont les complexes métal-EDTA. Ces complexes sont solubles dans l’eau et sont excrétés de l’organisme par l’urine, ce qui réduit efficacement les niveaux de métaux toxiques dans l’organisme .

Applications de la recherche scientifique

L’édétate de calcium disodique a une large gamme d’applications dans la recherche scientifique :

Chimie : Il est utilisé comme étalon pour calibrer les instruments d’analyse et comme réactif dans diverses analyses chimiques.

Biologie : Il est utilisé dans des études impliquant l’homéostasie des ions métalliques et les effets de la toxicité des métaux lourds sur les systèmes biologiques.

Médecine : Au-delà du traitement de l’empoisonnement au plomb, il est utilisé en chélation pour d’autres intoxications aux métaux lourds et dans les tests diagnostiques pour évaluer l’exposition aux métaux.

Industrie : Il est utilisé dans les procédés de traitement de l’eau pour éliminer les contaminants métalliques et dans l’industrie alimentaire comme conservateur pour empêcher l’oxydation catalysée par les métaux

Applications De Recherche Scientifique

Medical Applications

Chelation Therapy for Metal Poisoning

Calcium disodium EDTA is primarily used in chelation therapy for the treatment of heavy metal poisoning, particularly lead and mercury. It works by binding to toxic metals in the bloodstream, facilitating their excretion through urine. The compound is administered intravenously or intramuscularly, depending on the severity of the poisoning.

- Lead Poisoning Treatment : Calcium disodium EDTA is an effective treatment for both acute and chronic lead poisoning. It is often combined with other agents like dimercaprol for enhanced efficacy in cases of lead encephalopathy .

- Plutonium Poisoning : It has also been utilized in treating plutonium poisoning, although its effectiveness for other forms of lead poisoning (e.g., tetra-ethyl lead) remains limited .

Cardiovascular Applications

Research has indicated potential applications of calcium disodium EDTA in cardiovascular disease management. Studies have explored its use in reducing blood levels of calcium during hypercalcemia and controlling ventricular arrhythmias associated with digitalis toxicity .

Agricultural Applications

In agriculture, calcium disodium EDTA serves as a chelating agent to improve nutrient availability in soil and to enhance the efficacy of agricultural chemicals:

- Nutrient Sequestration : It helps prevent the precipitation of essential nutrients like iron and zinc in alkaline soils, thus promoting better plant growth.

- Non-Pesticidal Uses : The compound is used in various formulations to enhance the stability and effectiveness of agricultural products without being classified as a pesticide .

Food Industry Applications

Calcium disodium EDTA is widely used as a food additive due to its preservative properties:

- Preservation : It acts as a sequestrant to bind trace metals that can catalyze rancidity and spoilage in food products . The permissible levels in food range from 25 to 800 ppm.

- Flavor and Color Retention : The compound helps maintain flavor and color stability in processed foods, contributing to longer shelf life .

Environmental Applications

Calcium disodium EDTA is employed in environmental science for its ability to sequester heavy metals from contaminated sites:

- Soil Remediation : Its application in soil remediation processes aids in the extraction of heavy metals from contaminated soils, making it a valuable tool for environmental cleanup efforts .

- Water Treatment : The compound can be used in water treatment facilities to remove trace metal contaminants from drinking water sources.

Case Study 1: Lead Poisoning Treatment Efficacy

A clinical study involving patients with lead poisoning demonstrated that calcium disodium EDTA effectively reduced blood lead levels within hours of administration. Patients receiving intravenous infusions showed significant improvements in neurological symptoms associated with lead toxicity.

Case Study 2: Agricultural Yield Improvement

In a field trial assessing the impact of calcium disodium EDTA on crop yield, researchers found that applying the compound significantly increased the availability of iron and zinc in soil, resulting in improved growth rates and higher yields of crops such as wheat and corn.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Medical | Lead and mercury poisoning treatment | Effective metal removal through chelation |

| Agricultural | Nutrient sequestration | Enhanced nutrient availability |

| Food Industry | Preservative | Maintains flavor and color stability |

| Environmental Science | Soil remediation | Heavy metal extraction from contaminated soils |

Mécanisme D'action

L’édétate de calcium disodique exerce ses effets par chélation, où il se lie aux ions métalliques tels que le plomb, formant des complexes stables et solubles dans l’eau. Ces complexes sont ensuite excrétés de l’organisme par les reins. Le processus de chélation implique le déplacement des ions calcium par les ions métalliques cibles, qui sont ensuite solidement liés à la structure de l’EDTA .

Comparaison Avec Des Composés Similaires

Composés similaires

Édétate disodique : Un autre agent chélateur utilisé à des fins différentes, telles que le traitement de l’hypercalcémie et de la toxicité de la digitaline.

Succimère : Un agent chélateur utilisé comme alternative à l’édétate de calcium disodique pour traiter l’empoisonnement au plomb.

Dimercaprol : Utilisé en association avec l’édétate de calcium disodique dans les cas graves d’empoisonnement au plomb

Unicité

L’édétate de calcium disodique est unique en sa capacité double à lier à la fois le calcium et les ions métalliques, ce qui le rend particulièrement efficace dans le traitement de l’empoisonnement au plomb sans provoquer d’hypocalcémie. Sa constante de stabilité élevée avec les ions plomb assure une élimination efficace du plomb de l’organisme, le distinguant des autres agents chélateurs .

Activité Biologique

Calcium disodium (ethylenedinitrilo)tetraacetate dihydrate, commonly known as calcium disodium EDTA, is a chelating agent widely used in various medical and industrial applications. Its primary role in biological systems is to bind metal ions, thereby facilitating their excretion from the body and preventing their toxic effects. This article delves into the biological activity of calcium disodium EDTA, examining its pharmacodynamics, clinical applications, safety assessments, and case studies.

Calcium disodium EDTA has the molecular formula and is characterized by its ability to form stable complexes with divalent and trivalent metal ions. The compound exists as a dihydrate, enhancing its solubility in aqueous environments, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 430.24 g/mol |

| Solubility | Soluble in water |

| pH | 5.0 - 7.0 (1% solution) |

| Appearance | White crystalline powder |

Calcium disodium EDTA functions primarily as a chelator, binding to metal ions such as lead, mercury, and cadmium. This binding facilitates the excretion of these metals through renal pathways, thus mitigating their toxic effects on biological systems. The chelation process involves the formation of stable five- or six-membered rings with the metal ions, effectively reducing their bioavailability.

Pharmacokinetics

The pharmacokinetic profile of calcium disodium EDTA indicates a low volume of distribution and minimal penetration into tissues. It is primarily eliminated via the kidneys, with about 95% of the compound excreted unchanged in urine within 24 hours after administration .

Lead Poisoning Treatment

Calcium disodium EDTA is predominantly utilized in clinical settings for treating lead poisoning. It is administered intravenously to patients with significantly elevated blood lead levels (>70 mcg/dL), often in conjunction with other agents like dimercaprol .

Cardiovascular Disease

Recent studies have explored the use of calcium disodium EDTA in managing cardiovascular diseases. A controversial clinical trial suggested that it may reduce adverse cardiovascular outcomes in patients with a history of myocardial infarction; however, the findings remain debated due to methodological concerns .

Other Uses

Additional applications include:

- Heavy Metal Detoxification: Effective against various toxic metals such as arsenic and mercury.

- Ophthalmic Uses: Used in ophthalmology for conditions like calcific band keratopathy .

- Cosmetic Formulations: Acts as a preservative and stabilizer in cosmetic products due to its chelating properties .

Safety and Toxicity

Despite its therapeutic benefits, calcium disodium EDTA has associated risks. Adverse effects can include hypocalcemia due to calcium chelation, particularly if administered improperly or at high doses . Long-term exposure has been linked to reproductive and developmental toxicity in animal studies; however, clinical data suggest that when used appropriately, it poses minimal risk .

Table 2: Summary of Adverse Effects

| Adverse Effect | Description |

|---|---|

| Hypocalcemia | Low blood calcium levels leading to muscle spasms and cardiac issues |

| Reproductive Toxicity | Potential adverse effects observed in animal studies at high doses |

| Renal Toxicity | Risk of renal impairment with excessive use |

Case Studies

Several case studies have highlighted both the efficacy and risks associated with calcium disodium EDTA:

- Case Study on Lead Poisoning : A patient with severe lead poisoning was treated with intravenous calcium disodium EDTA resulting in a significant reduction of blood lead levels within 48 hours .

- Cardiovascular Outcomes : In a controversial study involving patients with a history of myocardial infarction, administration of calcium disodium EDTA showed a reduction in cardiovascular events compared to controls; however, methodological flaws raised questions about the validity of these findings .

- Ophthalmic Application : A case report documented successful treatment of calcific band keratopathy using calcium disodium EDTA drops, demonstrating its utility beyond systemic applications .

Propriétés

Numéro CAS |

23411-34-9 |

|---|---|

Formule moléculaire |

C10H16CaN2NaO9+ |

Poids moléculaire |

371.31 g/mol |

Nom IUPAC |

calcium;sodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate;hydrate |

InChI |

InChI=1S/C10H16N2O8.Ca.Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;1H2/q;+2;+1;/p-2 |

Clé InChI |

MUBDSQWHVCAGNW-UHFFFAOYSA-L |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.[Na+].[Na+].[Ca+2] |

SMILES canonique |

C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].O.[Na+].[Ca+2] |

Color/Form |

Powder White powder or flakes |

melting_point |

>300 |

Description physique |

Liquid, Other Solid; Dry Powder; Liquid; Other Solid; Pellets or Large Crystals White, odourless crystalline granules or white to nearly white powder, slightly hygroscopic White odorless solid; Slightly hygroscopic; [HSDB] |

Solubilité |

Powder. Solubility in water: at 20 °C a 0.1M solution can be prepared (pH approx 7). Pratically insoluble in organic solvents /Tetrahydrate/ Insoluble in organic solvents Soluble in wate |

Synonymes |

[(Ethylenedinitrilo)tetraacetato]calciate(2-)Disodium Hydrate; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Edetate calcium disodium acts as a chelating agent, primarily targeting lead in the body. It forms a stable, water-soluble complex with lead ions, effectively displacing the central calcium ion with the lead ion. [] This process, known as chelation, prevents lead from binding to essential enzymes and molecules, thus reducing its toxicity. This lead-Edetate calcium disodium complex is then excreted from the body, primarily through urine. []

A: The primary downstream effect is the reduction of blood lead levels. [, , ] Studies have shown that Edetate calcium disodium therapy can effectively reduce blood lead concentrations in both adults and children with lead poisoning. [, , ] This reduction in blood lead levels is associated with the resolution of symptoms like malaise, numbness, and abdominal discomfort. [] Furthermore, lowering blood lead levels through chelation may have a positive impact on cognitive function, particularly in children. []

ANone: The molecular formula of Edetate calcium disodium is C10H12CaN2Na2O8 · 2H2O. Its molecular weight is 410.3 g/mol.

A: Edetate calcium disodium solutions used for medical purposes, like Ioversol injection, should be protected from strong light. [] This suggests the compound might be sensitive to light and its stability could be affected by light exposure.

ANone: While Edetate calcium disodium is primarily recognized for its chelating properties, information about its catalytic properties and applications is limited in the provided research.

ANone: The provided research doesn't offer specific details regarding computational chemistry studies or modeling of Edetate calcium disodium.

ANone: Information about specific formulation strategies to enhance the stability, solubility, or bioavailability of Edetate calcium disodium is limited in the provided research.

A: Confusing Edetate calcium disodium with Edetate disodium poses a serious risk, as the latter can lead to severe hypocalcemia and even death. [, ] The use of Edetate disodium in children has been explicitly advised against by the CDC due to its potential to induce tetany and hypocalcemia. [] These safety concerns highlight the importance of clear labeling, storage, and prescription practices to avoid medication errors.

A: Edetate calcium disodium is typically administered intravenously for the treatment of lead poisoning. [] Following chelation with lead, the Edetate calcium disodium-lead complex is primarily eliminated through urine. [, ] Its elimination half-life is relatively short, less than 60 minutes. []

A: Yes, clinical studies have demonstrated the efficacy of Edetate calcium disodium in treating lead poisoning. Research indicates that both oral DMSA and parenteral Edetate calcium disodium are effective in chelating lead and resolving symptoms associated with moderate and severe lead toxicity. []

ANone: The provided research doesn't provide information about specific resistance mechanisms or cross-resistance related to Edetate calcium disodium.

A: Edetate calcium disodium therapy can cause dose-related nephrotoxicity (kidney damage). [] Additionally, it can lead to the depletion of essential minerals like zinc and copper. [] While transient increases in hepatic transaminase activity have been observed, clinically significant liver toxicity is uncommon. [] Skin lesions, potentially linked to zinc deficiency, may occur but are unusual. []

ANone: The provided research doesn't discuss specific drug delivery and targeting strategies for Edetate calcium disodium beyond its intravenous administration for systemic chelation therapy.

A: The lead mobilization test, involving the administration of Edetate calcium disodium, is used to assess the amount of lead mobilized from body stores, primarily bones. [, ] This test helps determine if a patient would benefit from chelation therapy. A significant increase in urine lead excretion after Edetate calcium disodium administration indicates a higher lead burden and potential candidacy for chelation therapy. [, ]

A: Lead levels in biological samples are typically measured using highly sensitive techniques like graphite furnace atomic absorption spectrometry. [] This method can accurately quantify trace amounts of lead in various biological matrices.

ANone: Specific information about the environmental impact and degradation of Edetate calcium disodium is not extensively covered in the provided research.

A: While the research doesn't delve into detailed dissolution and solubility studies, it indicates that Edetate calcium disodium forms stable, aqueous solutions suitable for intravenous administration. []

ANone: Specific details regarding the validation of analytical methods for Edetate calcium disodium quantification are not provided in the research excerpts.

ANone: The research primarily focuses on the clinical application and efficacy of Edetate calcium disodium. Information about specific quality control and assurance measures during manufacturing and distribution is limited.

ANone: The research provided doesn't discuss the immunogenicity or potential immunological responses associated with Edetate calcium disodium.

ANone: Information on Edetate calcium disodium's interactions with drug transporters is limited in the provided research.

ANone: The research excerpts don't provide information regarding the compound's potential to induce or inhibit drug-metabolizing enzymes.

ANone: Limited data on the biocompatibility and biodegradability of Edetate calcium disodium are available in the research provided.

A: DMSA (succimer) is a widely recognized alternative to Edetate calcium disodium in treating lead poisoning. [, , ] It offers the advantage of oral administration and is generally considered to have a more favorable side-effect profile compared to Edetate calcium disodium. [, , ] Another chelating agent, dimercaprol (BAL in oil), might be used in conjunction with Edetate calcium disodium in severe cases of lead poisoning, particularly those with blood lead levels exceeding 70 μg/dL. []

ANone: Specific strategies for recycling and waste management of Edetate calcium disodium are not addressed in the provided research.

A: The research highlights the importance of continued clinical trials and research to further elucidate patient-oriented outcomes of Edetate calcium disodium therapy, particularly its effect on cognitive function in lead-exposed children. [] This emphasizes the need for dedicated research infrastructure and resources to optimize treatment strategies and minimize potential long-term consequences of lead poisoning.

ANone: While the research doesn't provide a detailed historical overview, it acknowledges the significant role of Edetate calcium disodium in the management of lead poisoning. Its use, along with other chelating agents, has been instrumental in treating this preventable medical condition.

A: The research highlights the importance of a multidisciplinary approach in addressing lead poisoning. This includes involving healthcare providers, caregivers, and public health professionals to effectively manage cases, educate families, and implement preventive measures to reduce lead exposure. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.